2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid
CAS No.: 38935-52-3
Cat. No.: VC2011602
Molecular Formula: C18H11BrClNO2
Molecular Weight: 388.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38935-52-3 |
|---|---|
| Molecular Formula | C18H11BrClNO2 |
| Molecular Weight | 388.6 g/mol |
| IUPAC Name | 2-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C18H11BrClNO2/c19-14-5-1-11(2-6-14)16-9-13(18(22)23)10-17(21-16)12-3-7-15(20)8-4-12/h1-10H,(H,22,23) |
| Standard InChI Key | APLDOGUHCNVFLZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC(=CC(=C2)C(=O)O)C3=CC=C(C=C3)Br)Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=NC(=CC(=C2)C(=O)O)C3=CC=C(C=C3)Br)Cl |
Introduction
Chemical Properties and Structure
2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid is a heterocyclic organic compound with the following key properties:
| Property | Value |
|---|---|
| CAS Number | 38935-52-3 |
| Molecular Formula | C18H11BrClNO2 |
| Molecular Weight | 388.6 g/mol |
| Physical Appearance | Crystalline solid |
The molecular structure of this compound features a central pyridine ring with a carboxylic acid group at position 4, a 4-bromophenyl substituent at position 2, and a 4-chlorophenyl substituent at position 6. This particular arrangement of functional groups contributes to its unique chemical properties and applications .
Pharmaceutical Applications
The compound plays a crucial role in pharmaceutical research and development, particularly in the field of oncology. Its unique structure allows for modifications that enhance biological activity, making it a key intermediate in targeted cancer therapies.
Anti-Cancer Research
The presence of halogenated phenyl groups (bromophenyl and chlorophenyl) provides specific binding characteristics that can be exploited in the development of compounds that target cancer cells. These structural features allow for interaction with specific biological targets, potentially inhibiting cancer cell growth or inducing apoptosis in cancerous tissue .
Structure-Activity Relationships
Researchers utilize this compound as a scaffold for developing structure-activity relationship (SAR) studies. By modifying various aspects of the molecule while maintaining its core structure, medicinal chemists can develop compounds with optimized pharmacological profiles.
Agricultural Applications
In agriculture, 2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid contributes significantly to the development of crop protection products.
Herbicide Development
The compound is used in the formulation of herbicides that target specific plant species while minimizing environmental impact. This specificity helps reduce collateral damage to non-target organisms, making it valuable in sustainable agricultural practices .
Pesticide Formulations
Its unique chemical structure allows for the development of pesticides with highly selective activity against target pests. The halogenated phenyl groups contribute to the compound's ability to interact with specific biological targets in pest organisms.
Material Science Applications
The versatility of 2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid extends to material science, where it contributes to the development of advanced materials with enhanced properties.
Polymer Development
This compound is explored in the creation of advanced polymers due to its ability to impart desirable properties such as thermal stability and chemical resistance. When incorporated into polymer structures, it can enhance the material's durability and performance under challenging conditions .
Coating Technologies
Research has shown that the incorporation of this compound into coating formulations can improve their resistance to environmental degradation factors such as UV radiation and chemical exposure. This makes it valuable in industries requiring durable and high-performance protective coatings.
Biochemical Research Applications
In the field of biochemistry, 2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid serves as an important tool for understanding biological processes.
Enzyme Inhibition Studies
Researchers utilize this compound in studies related to enzyme inhibition, aiding in the understanding of various biochemical pathways. By selectively inhibiting certain enzymes, scientists can elucidate their roles in biological processes and potentially identify new therapeutic targets .
Receptor Binding Investigations
The compound's structural features make it suitable for receptor binding studies. These investigations can lead to the development of new drugs by identifying specific sites for intervention in disease processes.
Surface Science Applications
Recent research has explored the use of 2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid in surface science applications.
Surface Deposition Studies
The three functional groups present in the compound (bromophenyl, chlorophenyl, and carboxylic acid) facilitate its deposition on the surface of bulk insulators such as calcite at room temperature. This property makes it valuable for surface modification studies and the development of functionalized materials .
| Parameter | Recommendation |
|---|---|
| Storage Temperature | Room temperature |
| Long-term Storage | ≤6 months at -80°C; ≤1 month at -20°C |
| Solubility Enhancement | Heat to 37°C and sonicate |
| Usage Limitations | For research use only; not for human or veterinary use |
It is advisable to store prepared solutions in separate packages to avoid product degradation caused by repeated freezing and thawing cycles.
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